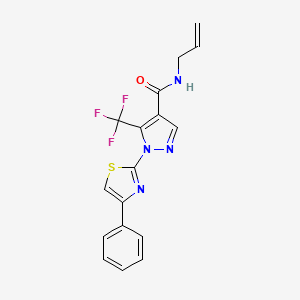
N-allyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13F3N4OS and its molecular weight is 378.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-allyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound combines a pyrazole ring with thiazole and trifluoromethyl substituents, which are known to enhance pharmacological properties.
Chemical Structure
The molecular formula of this compound is C17H15F3N4OS. The compound's structure can be analyzed for its functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives, including N-allyl compounds, exhibit promising anticancer properties. A study assessed several phenylaminopyrazole derivatives against various cancer cell lines (MCF7, A549, HeLa, etc.) using the MTT assay. Although initial results showed no significant cytotoxic effects at 10 µM concentration, the structural modifications in pyrazoles suggest potential for enhanced activity through further optimization .
Anti-inflammatory Properties
Pyrazole compounds are recognized for their anti-inflammatory effects, often acting as COX inhibitors. Some derivatives have shown stronger inhibition than celecoxib, a well-known anti-inflammatory drug. The mechanism typically involves reducing pro-inflammatory cytokines such as TNFα and NO . The thiazole component in N-allyl derivatives may further enhance this activity due to its ability to modulate immune responses.
Antibacterial and Antifungal Activities
Pyrazoles have demonstrated antibacterial properties by inhibiting the proliferation of Gram-positive and Gram-negative bacteria. The mechanisms include interference with DNA gyrase and dihydrofolate reductase (DHFR) pathways . Additionally, some thiazole-containing compounds have shown antifungal activity, suggesting that N-allyl derivatives may also possess similar properties.
Case Studies
- Antiproliferative Activity Assessment : A study evaluated the antiproliferative effects of various pyrazole derivatives on tumor cell lines. The results indicated that while some compounds exhibited moderate growth inhibition, others were non-cytotoxic to normal cells .
- Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis, indicating their potential therapeutic use in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of N-allyl derivatives can be influenced by:
- Substituent Effects : The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability.
- Thiazole Ring : This moiety is known for its ability to interact with various biological targets, contributing to both anticancer and anti-inflammatory activities.
Research Findings
Recent studies highlight the versatility of pyrazole derivatives in drug development:
- Anticancer Agents : Certain modifications led to enhanced activity against specific cancer types.
- COX Inhibition : Some compounds showed dual activity as analgesics and anti-inflammatories.
Data Table
| Activity Type | Compound Tested | Result |
|---|---|---|
| Anticancer | N-Aryl Pyrazoles | No significant cytotoxicity |
| Anti-inflammatory | Pyrazole Derivatives | Strong COX inhibition |
| Antibacterial | Pyrazole Compounds | Effective against Gram-positive |
| Antifungal | Thiazole-Pyrazole Derivatives | Moderate antifungal activity |
属性
IUPAC Name |
1-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enyl-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS/c1-2-8-21-15(25)12-9-22-24(14(12)17(18,19)20)16-23-13(10-26-16)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWBDQLOHHGBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














